Monoglycerides, lard

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monoglycerides can be synthesized through the esterification of glycerol with fatty acids. This reaction typically requires a catalyst, such as an acid or enzyme, to proceed efficiently. The reaction conditions often involve heating the mixture to a temperature range of 180-220°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, monoglycerides are produced by the glycerolysis of fats and oils. This process involves reacting triglycerides (fats and oils) with glycerol in the presence of a catalyst. The reaction is carried out at elevated temperatures and may involve the use of vacuum to remove water formed during the reaction, thus driving the reaction to completion .

Types of Reactions:

Oxidation: Monoglycerides can undergo oxidation reactions, particularly at the unsaturated fatty acid chains, leading to the formation of peroxides and other oxidative degradation products.

Hydrolysis: In the presence of water and an acid or base catalyst, monoglycerides can hydrolyze back into glycerol and free fatty acids.

Esterification and Transesterification: Monoglycerides can participate in further esterification or transesterification reactions to form di- and triglycerides.

Common Reagents and Conditions:

Oxidation: Oxygen or air, often accelerated by the presence of light or heat.

Hydrolysis: Water, with acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalysts.

Esterification: Fatty acids and glycerol, with acid catalysts (e.g., sulfuric acid) or enzymatic catalysts.

Major Products:

Oxidation: Peroxides, aldehydes, and ketones.

Hydrolysis: Glycerol and free fatty acids.

Esterification: Di- and triglycerides.

Aplicaciones Científicas De Investigación

Monoglycerides derived from lard have various applications in scientific research:

Chemistry: Used as intermediates in the synthesis of more complex lipids and as emulsifiers in chemical formulations.

Biology: Studied for their role in cell membrane structure and function, as well as their impact on lipid metabolism.

Medicine: Investigated for their potential antimicrobial properties and their use in drug delivery systems to enhance the bioavailability of poorly soluble drugs.

Industry: Widely used in the food industry as emulsifiers, stabilizers, and texture enhancers in products such as baked goods, margarine, and ice cream

Mecanismo De Acción

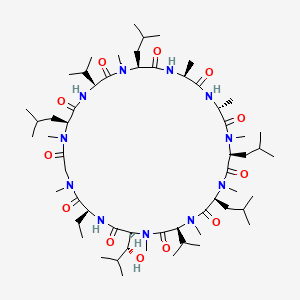

Monoglycerides exert their effects primarily through their amphiphilic nature, which allows them to interact with both hydrophobic and hydrophilic substances. This property makes them effective emulsifiers, stabilizing mixtures of oil and water by reducing surface tension. In biological systems, monoglycerides can integrate into cell membranes, affecting membrane fluidity and permeability. They may also interact with specific enzymes and receptors involved in lipid metabolism .

Comparación Con Compuestos Similares

Diglycerides: Contain two fatty acid chains esterified to glycerol. They have similar emulsifying properties but are less effective than monoglycerides.

Triglycerides: Contain three fatty acid chains esterified to glycerol. They are the primary form of stored fat in animals and plants and are not typically used as emulsifiers.

Phospholipids: Contain two fatty acid chains and a phosphate group esterified to glycerol. .

Uniqueness: Monoglycerides are unique in their ability to act as effective emulsifiers due to their single fatty acid chain, which provides a balance between hydrophilic and hydrophobic properties. This makes them particularly valuable in food and pharmaceutical applications where stable emulsions are required .

Propiedades

Número CAS |

61789-10-4 |

|---|---|

Fórmula molecular |

C21H42O5 |

Peso molecular |

374.6 g/mol |

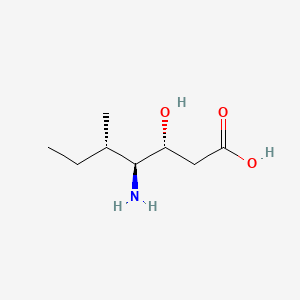

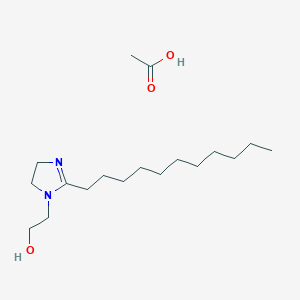

Nombre IUPAC |

1,2,3-trihydroxypropyl octadecanoate |

InChI |

InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)26-21(25)19(23)18-22/h19,21-23,25H,2-18H2,1H3 |

Clave InChI |

VWBHJJNWHBJGKS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OC(C(CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)

![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)